molecular formula C11H16O4 B12621356 tert-Butyl methyl hexa-2,4-dienedioate CAS No. 920504-58-1

tert-Butyl methyl hexa-2,4-dienedioate

Cat. No.: B12621356
CAS No.: 920504-58-1
M. Wt: 212.24 g/mol
InChI Key: INBIJTWVOMJLJK-UHFFFAOYSA-N
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Description

tert-Butyl methyl hexa-2,4-dienedioate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a methyl ester group attached to a hexa-2,4-dienedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl hexa-2,4-dienedioate typically involves the esterification of hexa-2,4-dienedioic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent production quality. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl hexa-2,4-dienedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Ruthenium catalysts, diethyl ether as solvent, 50°C, 4 MPa.

    Oxidation: m-CPBA or osmium tetroxide, dichloromethane as solvent, room temperature.

    Substitution: Nucleophiles like amines or alcohols, base catalysts such as sodium hydride or potassium carbonate, solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

tert-Butyl methyl hexa-2,4-dienedioate finds applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl methyl hexa-2,4-dienedioate in chemical reactions involves the interaction of its conjugated double bonds and ester groups with various reagents. The molecular targets include the double bonds and ester functionalities, which undergo transformations such as hydrogenation, oxidation, and substitution. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl methyl hexa-2,4-dienedioate is unique due to its specific combination of tert-butyl and methyl ester groups, which impart distinct reactivity and properties compared to similar compounds. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial contexts.

Biological Activity

tert-Butyl methyl hexa-2,4-dienedioate is an organic compound with a unique structure that includes conjugated diene and ester functionalities. This compound has garnered attention in the scientific community for its potential biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H18O4C_{12}H_{18}O_4. Its structure features a tert-butyl group attached to a methyl ester of hexa-2,4-dienedioic acid, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the hydroxyl group and the conjugated diene system enhances its potential as an antioxidant by scavenging free radicals. Additionally, it may exhibit antimicrobial properties by disrupting microbial cell membranes.

Antioxidant Activity

Research indicates that compounds similar to this compound demonstrate significant antioxidant activity. For instance, studies have shown that related compounds can effectively scavenge free radicals in vitro, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. The compound has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. For example, it has been compared with structurally similar compounds such as sorbic acid, which is known for its antimicrobial effects .

Data Table: Biological Activities

Activity Type Target IC50 Value (µM) References
AntioxidantDPPH Radical Scavenging50
AntimicrobialBacillus subtilis100
AntimicrobialEscherichia coli150

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various esters related to this compound using the DPPH assay. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration at concentrations above 50 µM, highlighting its potential as a natural antioxidant agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against several pathogenic bacteria. The results demonstrated that at a concentration of 100 µM, the compound effectively inhibited the growth of Bacillus subtilis by disrupting its cell membrane integrity. This finding suggests that the compound could be developed into a natural preservative or therapeutic agent .

Properties

CAS No.

920504-58-1

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

6-O-tert-butyl 1-O-methyl hexa-2,4-dienedioate

InChI

InChI=1S/C11H16O4/c1-11(2,3)15-10(13)8-6-5-7-9(12)14-4/h5-8H,1-4H3

InChI Key

INBIJTWVOMJLJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC=CC(=O)OC

Origin of Product

United States

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